molecular formula C22H21N3O4 B557462 Fmoc-His(3-Me)-OH CAS No. 252049-16-4

Fmoc-His(3-Me)-OH

Cat. No. B557462
M. Wt: 391,42 g/mole
InChI Key: UEDYXEZHNPXCFB-FQEVSTJZSA-N
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Description

Fmoc-His(3-Me)-OH, also known as (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, is a modified amino acid . It is commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular formula of Fmoc-His(3-Me)-OH is C22H21N3O4 . Its molecular weight is 391.43 .


Physical And Chemical Properties Analysis

Fmoc-His(3-Me)-OH appears as a white to off-white solid . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Synthesis and Properties in Peptide Synthesis : Fmoc-His(3-Me)-OH is evaluated for its application in solid-phase peptide synthesis (SPPS), particularly in minimizing racemization of histidine residues during coupling and esterification reactions. Scavenging of by-products formed during deprotection of test peptides is also explored (Mergler et al., 2001).

  • Solid-Phase Synthesis of Peptidomimetics : Research shows the application of Fmoc-protected amino acids in the solid-phase synthesis of "mixed" aza-beta3-peptides, mimicking biologically active sequences (Busnel et al., 2005).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-His(3-Me)-OH, are used to develop biomedical materials with antibacterial and anti-inflammatory properties (Schnaider et al., 2019).

  • Hydrogelation and Self-Assembly : The self-assembly and hydrogelation behavior of Fmoc-protected aromatic amino acids is studied, including the effects of side chain functionalization and solvent pH (Ryan et al., 2011).

  • Functional Materials Fabrication : Fmoc-modified amino acids and peptides, like Fmoc-His(3-Me)-OH, are pivotal for developing functional materials with applications in drug delivery, catalysis, and therapeutics due to their self-assembly features (Tao et al., 2016).

  • Supramolecular Gels : The study highlights the use of Fmoc-functionalized amino acids in creating supramolecular gels with potential antimicrobial applications (Croitoriu et al., 2021).

  • Amino Acid Derivative Synthesis : Fmoc-His(3-Me)-OH is involved in synthesizing various amino acid derivatives, such as Fmoc-protected 1,2,4-oxadiazole-containing β3-amino acids (Hamze et al., 2003).

  • High-Performance Liquid Chromatography (HPLC) Analysis : The use of Fmoc-amino acids in improving HPLC methods for protein and peptide analysis is explored (Ou et al., 1996).

  • Cell Culture and Biomedical Applications : The introduction of chemical functionality in Fmoc-peptide gels is investigated for enhancing compatibility with different cell types, indicating potential applications in tissue engineering and drug delivery (Jayawarna et al., 2009).

  • Enzymatic Synthesis of Peptidic Hydrogels : The research focuses on the enzymatic synthesis of hydrogels using Fmoc-peptides, exploring their viscoelastic properties for biomedical applications (Chronopoulou et al., 2010).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDYXEZHNPXCFB-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-His(3-Me)-OH

CAS RN

252049-16-4
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N3-methyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Kumrungsee, ZQ Wang, S Matsumura, T Saiki… - Food chemistry, 2014 - Elsevier
In this study, we challenged to identify vasoactive peptides in soybean 11S glycinin hydrolysate by thermolysin to regulate intracellular Ca 2+ concentration ([Ca 2+ ] i ) that can induce …
Number of citations: 14 www.sciencedirect.com
M Tanaka, S Watanabe, Z Wang, K Matsumoto… - Peptides, 2009 - Elsevier
In the present study, we primarily attempted to identify di- and tri-peptides showing potent vasodilation in 1.0μM phenylephrine-contracted thoracic aortas of Sprague-Dawley rats. …
Number of citations: 33 www.sciencedirect.com
N Arispe, JC Diaz, M Flora - Biophysical Journal, 2008 - cell.com
The opening of the Alzheimer's Aβ channel permits the flux of calcium into the cell, thus critically disturbing intracellular ion homeostasis. Peptide segments that include the …
Number of citations: 64 www.cell.com
ID Pritchard - 2012 - spiral.imperial.ac.uk
The developed world is currently in the grip of an obesity epidemic. As a result, there is much ongoing research into the development of an effective anti-obesity agent. Peptide YY (PYY) …
Number of citations: 2 spiral.imperial.ac.uk

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